methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate
CAS No.: 150192-89-5
Cat. No.: VC3105849
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate - 150192-89-5](/images/structure/VC3105849.png)
Specification
CAS No. | 150192-89-5 |
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Molecular Formula | C13H14O3 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylate |
Standard InChI | InChI=1S/C13H14O3/c1-16-13(15)10-6-7-11-9(8-10)4-2-3-5-12(11)14/h6-8H,2-5H2,1H3 |
Standard InChI Key | AXDYGPIMKPWMQH-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)CCCC2 |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate is a polycyclic organic compound characterized by a fused ring system consisting of a benzene ring attached to a seven-membered carbocyclic ring containing a ketone at position 5. The compound bears a methyl carboxylate substituent at position 2 of the benzene ring. This structural arrangement creates a unique molecular scaffold with potential for further derivatization and applications in various chemical processes .
Basic Identifiers and Properties
The compound's fundamental chemical identifiers and properties are summarized in Table 1, providing essential information for researchers working with this molecule.
Table 1: Key Chemical Identifiers and Properties
The compound is classified within the broader family of benzoannulenes, characterized by a benzene ring fused to a seven-membered carbocyclic ring . Its chemical structure combines aromatic and non-aromatic components, with functional groups that provide multiple sites for potential chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate significantly influence its behavior in chemical reactions, its stability under various conditions, and its potential applications in research and industry.
Physical Properties
The compound exists as a solid at room temperature, although detailed information regarding its specific melting point, boiling point, and solubility parameters is somewhat limited in the current literature . It is typically stored under refrigerated conditions (2-7°C) to maintain stability and prevent degradation .
Chemical Properties
The chemical properties of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate are largely determined by its functional groups and structural features. The compound contains three key functional groups:
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A ketone group at position 5
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A methyl ester group at position 2
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A fused aromatic-alicyclic ring system
These functional groups provide multiple sites for chemical reactions and modifications, making the compound versatile in organic synthesis. The ketone group can undergo typical carbonyl reactions such as reduction, nucleophilic addition, and condensation. The methyl ester functionality allows for hydrolysis, transesterification, and conversion to other carboxylic acid derivatives.
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate, as well as its structural analogs and derivatives. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound for further studies or applications.
General Synthetic Approaches
The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate typically involves a multi-step process that includes cyclization reactions, esterification, and oxidation steps. One common synthetic route begins with suitable precursors that can be transformed into the benzoannulene core structure.
A general synthetic pathway might include:
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Preparation of a substituted cyclohexanone derivative
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Cyclization to form the benzoannulene core structure
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Incorporation of the methyl ester group at position 2
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Oxidation to introduce the ketone functionality at position 5
Specific Synthetic Examples
In related research concerning benzoannulene derivatives, specific synthetic approaches have been documented. For instance, in the synthesis of SB612111, a nociceptin/orphanin FQ (NOP) receptor antagonist that contains a benzoannulene core structure, researchers utilized a multistep process involving Friedel-Crafts acylation and subsequent transformations .
The synthesis began with commercially available 2-(2-methylphenyl)-ethanol, which underwent mesylation and displacement with malonate to provide an intermediate that was further alkylated with t-butyl bromoacetate. After hydrolysis of the t-butyl ester group and conversion to the acid chloride, Friedel-Crafts acylation was employed to form the benzoheptanone structure .
While this specific example pertains to a related compound (methyl 1-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylate), the synthetic principles and approach are relevant to the preparation of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate as well.
Chemical Reactivity
The reactivity of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate is governed by its functional groups and structural features, which enable it to participate in various chemical transformations.
Oxidation Reactions
The compound can undergo further oxidation to form more highly oxidized derivatives, particularly at the alicyclic portion of the molecule. Oxidizing agents such as potassium permanganate or chromium trioxide may be employed for such transformations.
Reduction Reactions
The keto group at position 5 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. This transformation alters the electronic and structural properties of the molecule, potentially affecting its biological activity or utility in further synthetic steps.
Substitution Reactions
The methyl ester functionality allows for various substitution reactions, particularly nucleophilic substitutions. Nucleophiles such as amines or alcohols can replace the methoxy group, leading to the formation of amides or different esters, respectively.
Common Reagents and Conditions
Table 2 outlines common reagents and conditions used in reactions involving methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate.
Table 2: Common Reagents and Reaction Conditions
Reaction Type | Common Reagents | Typical Conditions | Expected Products |
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Oxidation | KMnO₄, CrO₃ | Aqueous or organic solvent, room temperature to elevated temperature | Carboxylic acids, diketones |
Reduction | NaBH₄, LiAlH₄ | THF or methanol, 0°C to room temperature | Hydroxyl derivatives |
Hydrolysis | NaOH, LiOH | Aqueous methanol or THF, room temperature to reflux | Carboxylic acid |
Amidation | Amines, coupling reagents (EDC, HATU) | DMF or DCM, room temperature | Amides |
Transesterification | Alcohols, acid or base catalysts | Reflux conditions | Different esters |
Applications in Research and Industry
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate has found applications in various fields of research and industry due to its unique structural features and reactivity profile.
Applications in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for the construction of complex polycyclic compounds . Its functional groups provide multiple handles for further modifications, enabling the creation of diverse molecular libraries for structure-activity relationship studies.
Applications in Medicinal Chemistry
In medicinal chemistry, benzoannulene derivatives, including methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate, have been explored for their potential biological activities. These compounds have been investigated as potential pharmaceutical agents, particularly those targeting specific enzymes or receptors .
A notable example is the research on benzoannulene inhibitors as potential antiviral agents. In a study focused on Chikungunya virus (CHIKV) replication inhibitors, researchers identified N-(4-(2-cyanopropan-2-yl)phenyl)-3-methoxy-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxamide as a potent inhibitor . While this compound is a derivative rather than methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate itself, it highlights the potential utility of benzoannulene scaffolds in drug discovery.
Structural Analogs and Related Compounds
Several structural analogs and related compounds of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate have been reported in the literature, offering insights into structure-activity relationships and potential applications.
Fluorinated Analog
Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxylate (CAS: 2114341-54-5) is a fluorinated analog that incorporates a fluorine atom at position 1 of the benzene ring . This modification can significantly alter the compound's electronic properties, potentially affecting its reactivity and biological activity.
Table 3: Comparison of Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate and Its Fluorinated Analog
Positional Isomer
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylate (CAS: 74821-55-9) is a positional isomer with the methyl carboxylate group at position 6 rather than position 2 . This structural variation can lead to differences in reactivity, physical properties, and potential biological activities.
Other Related Derivatives
Additional related compounds include:
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Methyl 1-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylate, which has been utilized in the synthesis of the NOP receptor antagonist SB612111
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N-(4-(2-cyanopropan-2-yl)phenyl)-3-methoxy-6,7,8,9-tetrahydro-5H-benzoannulene-2-carboxamide, which has shown activity as a Chikungunya virus replication inhibitor
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